molecular formula C10H14N2O3S2 B2526992 3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 1448058-98-7

3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2526992
CAS No.: 1448058-98-7
M. Wt: 274.35
InChI Key: IEMHBPQFZDHWET-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Catalytic Applications

A study by Ma et al. (2017) discusses the use of a related amide ligand in the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides. This process facilitates the creation of (hetero)aryl methylsulfones, which are significant in pharmaceutical chemistry. The ligand mentioned, derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, showcases the potential of amide ligands in catalyzing metal-catalyzed coupling reactions, indicating a possible research avenue for the application of 3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in similar catalytic processes (Ma et al., 2017).

Synthesis of Anticancer Agents

Research presented at the AACR 102nd Annual Meeting 2011 by Redda et al. explores the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This study underscores the importance of pyrrolidine derivatives in the development of novel, selective, and less toxic anticancer compounds. The synthesis process involved, and the subsequent evaluation of these compounds' cytotoxic effects on various cancer cell lines, highlights a significant research area where this compound could be applied (Redda et al., 2011).

Material Science Applications

In the field of material science, Liu et al. (2013) describe the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research is pertinent to this compound due to the structural similarities and potential applications in creating advanced materials with unique properties such as high solubility in organic solvents, thermal stability, and mechanical strength (Liu et al., 2013).

Antibacterial Activity

Ajani et al. (2012) investigate the synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties. One of the compounds, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, showed significant activity against Staphylococcus aureus. This study opens up possibilities for the use of this compound in developing new antibacterial agents, given its structural framework that could be conducive to antibacterial activity (Ajani et al., 2012).

Properties

IUPAC Name

3-methylsulfonyl-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-17(14,15)8-4-5-12(7-8)10(13)11-9-3-2-6-16-9/h2-3,6,8H,4-5,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMHBPQFZDHWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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